[5-(Benzyloxy)-2-methoxyphenyl]boronic acid
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Overview
Description
[5-(Benzyloxy)-2-methoxyphenyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy and methoxy groups. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of [5-(Benzyloxy)-2-methoxyphenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target, the palladium (II) complex, through a process known as transmetalation . This process involves the transfer of the this compound from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are relatively stable and readily prepared . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the stability of this compound can be influenced by factors such as pH . Therefore, the compound’s action, efficacy, and stability can be affected by the environmental conditions in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Benzyloxy)-2-methoxyphenyl]boronic acid typically involves the reaction of [5-(Benzyloxy)-2-methoxyphenyl]boronic ester with a suitable boron source. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or toluene, under mild to moderate temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Benzyloxy)-2-methoxyphenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: [5-(Benzyloxy)-2-methoxyphenyl]boronic acid is used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used for the labeling and detection of biomolecules. Its ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate-protein interactions and glycoprotein analysis.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its boronic acid group can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Industry: In the industrial sector, this compound is used in the development of sensors and materials for various applications, including environmental monitoring and electronics.
Comparison with Similar Compounds
- Phenylboronic acid
- [4-(Benzyloxy)-2-methoxyphenyl]boronic acid
- [3-(Benzyloxy)-2-methoxyphenyl]boronic acid
Comparison: Compared to phenylboronic acid, [5-(Benzyloxy)-2-methoxyphenyl]boronic acid has additional benzyloxy and methoxy groups, which can influence its reactivity and binding properties. The presence of these groups can enhance its solubility and stability, making it more suitable for certain applications. Additionally, the position of the substituents on the benzene ring can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
(2-methoxy-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-8-7-12(9-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRCVKLFXWSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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